6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one
CAS No.:
Cat. No.: VC13736468
Molecular Formula: C9H8BrNO3
Molecular Weight: 258.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNO3 |
|---|---|
| Molecular Weight | 258.07 g/mol |
| IUPAC Name | 6-bromo-5-methoxy-3-methyl-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C9H8BrNO3/c1-11-6-4-7(13-2)5(10)3-8(6)14-9(11)12/h3-4H,1-2H3 |
| Standard InChI Key | PVPGDMGZIGXRLN-UHFFFAOYSA-N |
| SMILES | CN1C2=CC(=C(C=C2OC1=O)Br)OC |
| Canonical SMILES | CN1C2=CC(=C(C=C2OC1=O)Br)OC |
Introduction
6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound belonging to the oxazole derivatives family. It is characterized by its unique structure, which includes a bromine atom at the sixth position and a methoxy group at the fifth position of the benzo[d]oxazole ring. This compound is of interest due to its potential biological and chemical properties.
Biological Activities
Oxazole derivatives, including 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, are known for their diverse biological activities. These compounds have been studied for potential applications in pharmaceuticals and biotechnology, particularly in areas such as:
-
Pharmacological Agents: Oxazoles can act as pharmacological agents due to their ability to interact with biological targets.
-
Antimicrobial and Antiviral Properties: Some oxazole derivatives have shown promise in combating microbial and viral infections.
Structural Similarities and Variations
Several compounds share structural similarities with 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | Bromine at position 5 | Different substitution pattern affecting reactivity |
| 6-Chloro-5-methoxybenzo[d]oxazol-2(3H)-one | Chlorine instead of bromine | Varying halogen effects on biological activity |
| 6-Methylbenzo[d]oxazol-2(3H)-one | No halogen substituent | Lacks halogen influence on reactivity |
| 6-Bromo-N,N-dimethylbenzo[d]oxazol-2(3H)-amine | Amine functional group | Exhibits different biological activity due to amine |
These variations highlight the impact of substituents on chemical behavior and biological activity.
Research Findings and Applications
Research on 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is ongoing, with a focus on its interaction with biological targets and potential applications in drug development. The compound's unique structure suggests it could serve as a scaffold for designing new pharmaceutical agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume